Cas no 855932-40-0 (2-(2,6-dimethoxy-4-methylphenyl)acetic acid)

2-(2,6-Dimethoxy-4-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by its dimethoxy and methyl functional groups at the 2,6- and 4-positions of the phenyl ring, respectively. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits enhanced stability due to the electron-donating methoxy groups, while the methyl substitution at the para position influences its reactivity in coupling and functionalization reactions. Its well-defined crystalline structure ensures high purity, facilitating precise use in fine chemical synthesis. The acid functionality allows for further derivatization, enabling its incorporation into more complex molecular frameworks.
2-(2,6-dimethoxy-4-methylphenyl)acetic acid structure
855932-40-0 structure
Product name:2-(2,6-dimethoxy-4-methylphenyl)acetic acid
CAS No:855932-40-0
MF:C11H14O4
MW:210.226463794708
CID:6391047
PubChem ID:58299503

2-(2,6-dimethoxy-4-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dimethoxy-4-methylphenyl)acetic acid
    • SCHEMBL12553293
    • 855932-40-0
    • EN300-1838693
    • Inchi: 1S/C11H14O4/c1-7-4-9(14-2)8(6-11(12)13)10(5-7)15-3/h4-5H,6H2,1-3H3,(H,12,13)
    • InChI Key: UKRINCCBRBPAAX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=C(C=1CC(=O)O)OC

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.8Ų

2-(2,6-dimethoxy-4-methylphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838693-0.25g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
0.25g
$708.0 2023-09-19
Enamine
EN300-1838693-1.0g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
1g
$986.0 2023-06-01
Enamine
EN300-1838693-0.5g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
0.5g
$739.0 2023-09-19
Enamine
EN300-1838693-2.5g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
2.5g
$1509.0 2023-09-19
Enamine
EN300-1838693-1g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
1g
$770.0 2023-09-19
Enamine
EN300-1838693-0.05g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
0.05g
$647.0 2023-09-19
Enamine
EN300-1838693-5.0g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
5g
$2858.0 2023-06-01
Enamine
EN300-1838693-5g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
5g
$2235.0 2023-09-19
Enamine
EN300-1838693-10.0g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
10g
$4236.0 2023-06-01
Enamine
EN300-1838693-0.1g
2-(2,6-dimethoxy-4-methylphenyl)acetic acid
855932-40-0
0.1g
$678.0 2023-09-19

Additional information on 2-(2,6-dimethoxy-4-methylphenyl)acetic acid

2-(2,6-Dimethoxy-4-Methylphenyl)Acetic Acid: A Comprehensive Overview

The compound with CAS No. 855932-40-0, commonly referred to as 2-(2,6-dimethoxy-4-methylphenyl)acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The long-chain acetic acid derivative with a substituted phenyl group exhibits interesting biological activities, making it a subject of extensive research.

The molecular structure of 2-(2,6-dimethoxy-4-methylphenyl)acetic acid consists of a phenyl ring substituted with methoxy groups at positions 2 and 6, a methyl group at position 4, and an acetic acid group attached at position 2. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, which are crucial for its interactions with biological systems. The substituted phenyl group contributes to the molecule's stability and bioavailability, while the acetic acid moiety plays a role in its solubility and reactivity.

Recent studies have explored the biological activity of this compound, particularly its potential as a lead molecule in drug discovery. Researchers have investigated its ability to modulate various cellular pathways, including those involved in inflammation and oxidative stress. The substituted phenyl group has been shown to enhance the molecule's ability to bind to specific protein targets, making it a promising candidate for therapeutic interventions.

In terms of synthesis, 2-(2,6-dimethoxy-4-methylphenyl)acetic acid can be prepared through several routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the phenyl ring, ensuring the desired stereochemistry and purity of the final product. The Friedel-Crafts acylation method is particularly advantageous due to its high yield and ease of implementation.

The compound's physical properties are also noteworthy. Its melting point is approximately 150°C, and it is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions and analytical techniques. The molecular weight of this compound is around 316 g/mol, which is consistent with its structural composition.

One of the most exciting developments involving 2-(2,6-dimethoxy-4-methylphenyl)acetic acid is its potential application in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The substituted phenyl group appears to play a critical role in this activity by stabilizing the molecule's conformation and enhancing its binding affinity to amyloid-beta.

Furthermore, this compound has shown promise in anticancer research. It has been found to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. The acetic acid moiety contributes to the molecule's ability to penetrate cellular membranes, enabling it to exert its effects at the intracellular level.

In terms of environmental impact, studies have shown that 2-(2,6-dimethoxy-4-methylphenyl)acetic acid is biodegradable under aerobic conditions. This makes it an environmentally friendly option for use in pharmaceutical formulations and agricultural applications. However, further research is needed to fully understand its ecological footprint and potential risks.

The synthesis and characterization of this compound have been extensively documented in recent scientific literature. Researchers have employed advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its structure and properties. These studies have provided valuable insights into the relationship between the molecule's structure and its biological activity.

In conclusion, 2-(2,6-dimethoxy-4-methylphenyl)acetic acid (CAS No. 855932-40-0) is a versatile compound with significant potential in various fields of science and medicine. Its unique structural features, combined with its promising biological activities, make it a valuable addition to the arsenal of compounds used in drug discovery and development.

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